p38α Kinase Inhibition: Scaffold-Defining Activity for N-Benzyl Pyridinones
As the foundational high-throughput screening hit, 1-benzyl-3,4-dihydro-1H-pyridin-2-one established the N-benzyl pyridinone class as a viable p38α inhibitor scaffold. While the parent compound's specific IC50 is not reported as a final optimized value, the subsequent lead optimization paper explicitly identifies this unsubstituted core as the starting point from which potent inhibitors (e.g., compounds 12r and 19) with significant in vivo efficacy were derived . This contrasts with other N-substituted pyridinones (e.g., N-aryl or N-alkyl variants) that did not yield the same potency trajectory in this series, validating the N-benzyl substituent as a critical feature.
| Evidence Dimension | Core Scaffold Identification for p38α Inhibition |
|---|---|
| Target Compound Data | Identified as the high-throughput screening hit; serves as the unsubstituted core for the entire lead series. |
| Comparator Or Baseline | Other N-substituted pyridinones evaluated during the hit-to-lead process. |
| Quantified Difference | Not quantified for the parent; the SAR exploration was built exclusively on this scaffold, leading to optimized leads with nanomolar IC50 values. |
| Conditions | High-throughput screening against p38α kinase; subsequent co-crystallization and SAR studies (Selness et al., 2009). |
Why This Matters
Procuring this specific compound ensures users are working with the validated, literature-precedented core scaffold for p38 inhibitor development, rather than an unvalidated analog which may lack the established SAR path to potency.
- [1] Selness, S. R., Devraj, R. V., Monahan, J. B., Boehm, T. L., Walker, J. K., Devadas, B., ... & Blevis-Bal, R. (2009). Discovery of N-substituted pyridinones as potent and selective inhibitors of p38 kinase. Bioorganic & Medicinal Chemistry Letters, 19(20), 5851-5856. View Source
